Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate
Description
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is a heterocyclic compound featuring a partially hydrogenated isoquinoline core substituted with an amino group and a carboxylate moiety in the 5-position, stabilized as a sodium salt. The sodium salt form enhances aqueous solubility, making it advantageous for drug formulation compared to free acids or ester derivatives .
Properties
IUPAC Name |
sodium;5-amino-7,8-dihydro-6H-isoquinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.Na/c11-10(9(13)14)4-1-2-7-6-12-5-3-8(7)10;/h3,5-6H,1-2,4,11H2,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTUXFOGUBEPSF-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2)C(C1)(C(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N2NaO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate typically involves the reaction of 5-amino-5,6,7,8-tetrahydroisoquinoline with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Starting Material Preparation: The starting material, 5-amino-5,6,7,8-tetrahydroisoquinoline, is prepared through the reduction of isoquinoline derivatives.
Reaction with Sodium Hydroxide: The starting material is then reacted with sodium hydroxide in an aqueous medium. The reaction is typically carried out at room temperature to avoid any side reactions.
Isolation and Purification: The product, this compound, is isolated through filtration and purified using recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the product. The reaction conditions are optimized to minimize production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and selenium dioxide are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the electrophile used.
Scientific Research Applications
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the body, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of neurotransmitters, thereby affecting neurological functions. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Features and Substituents
The target compound’s key structural elements include:
- 5-Amino and 5-carboxylate groups: The zwitterionic nature (amino and carboxylate) may influence binding to biological targets.
- Sodium counterion : Enhances solubility in polar solvents.
Comparisons with analogs :
Physicochemical Properties
- Solubility : Sodium salts (e.g., target compound) generally exhibit higher water solubility than hydrochloride salts (e.g., CAS A908987) or esters (e.g., CAS 1092301-57-9) due to ionic dissociation .
- Molecular Weight : Analogs range from 175.18 (CAS 938437-77-5) to 241.71 g/mol (CAS 2061996-77-6). The target compound’s molecular weight is likely intermediate, balancing solubility and permeability .
- Hydrogen Bonding: The amino and carboxylate groups in the target compound provide two hydrogen bond donors and four acceptors, similar to 5-Amino-isoquinoline-8-carboxylic Acid (2 donors, 4 acceptors) .
Biological Activity
Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its potential antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tetrahydroisoquinoline core with an amino group and a carboxylic acid group. Its molecular formula is with a molecular weight of approximately 192.21 g/mol. The presence of both basic (amino) and acidic (carboxylic) groups contributes to its amphoteric nature, allowing it to participate in various biochemical reactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several pathogens. The compound's mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways. Studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Anticancer Activity
This compound has been investigated for its anticancer properties. Notably:
- Cell Proliferation Inhibition : It has demonstrated significant inhibitory effects on cancer cell lines such as A2780 (ovarian carcinoma), HeLa (cervical carcinoma), and HT-29 (colorectal adenocarcinoma). The compound's IC50 values indicate potent cytotoxicity across these lines .
- Mechanism of Action : The compound appears to induce mitochondrial membrane depolarization and increase reactive oxygen species (ROS) production in treated cells. This oxidative stress may lead to apoptosis in cancer cells by disrupting cellular homeostasis .
Study on Cell Cycle Dynamics
In a study focusing on the effects of this compound on the cell cycle, researchers observed that treatment led to a concentration-dependent increase in the G0/G1 phase of the cell cycle in A2780 cells. Concurrently, there was a decrease in the S and G2/M phases, indicating a potential mechanism for its antiproliferative effects .
Mitochondrial Functionality Assessment
Further investigations revealed that at concentrations of 25 μM and 50 μM, this compound caused significant mitochondrial depolarization. Approximately 20% of cells showed decreased fluorescence emission at lower concentrations, increasing to about 30% at higher doses when assessed with JC-1 staining—an indicator of mitochondrial health .
Comparative Analysis of Biological Activity
| Activity | IC50 Value | Target Cell Line | Mechanism |
|---|---|---|---|
| Antimicrobial | Varies | Gram-positive/negative bacteria | Disruption of cell wall/metabolic inhibition |
| Anticancer | ~25 μM | A2780 (ovarian carcinoma) | Mitochondrial depolarization & ROS production |
| Cell Cycle Modulation | N/A | A2780 | Increased G0/G1 phase; decreased S & G2/M phases |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sodium 5-amino-5,6,7,8-tetrahydroisoquinoline-5-carboxylate, and how can its purity be validated?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as reductive amination or cyclization of precursor molecules. For example, tetrahydroisoquinoline derivatives are often synthesized via Pictet-Spengler reactions under acidic conditions . Post-synthesis, purity validation requires orthogonal analytical techniques:
- HPLC with UV detection to assess organic impurities.
- NMR spectroscopy (¹H/¹³C) to confirm structural integrity and identify residual solvents .
- Mass spectrometry for molecular weight verification.
- Documentation should align with pharmacopeial standards for reagent-grade chemicals (≥98% purity) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of fine powders .
- Storage : Store in a cool, dry environment (<25°C) away from oxidizers, as decomposition may release toxic gases (e.g., CO, NOₓ) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Methodological Answer :
- Structural Analysis : Use X-ray crystallography or 2D NMR (COSY, HSQC) to resolve stereochemistry and confirm the tetrahydroisoquinoline core .
- Physicochemical Properties :
- Melting Point : Determine via differential scanning calorimetry (DSC).
- Solubility : Test in aqueous buffers (pH 1–12) and polar solvents (e.g., DMSO) .
- Stability : Conduct accelerated degradation studies under heat/humidity (e.g., 40°C/75% RH) to identify degradation products .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in stability data under varying storage conditions?
- Methodological Answer :
- Controlled Stability Studies : Compare degradation kinetics in inert (argon) vs. ambient atmospheres to assess oxidative instability .
- Analytical Harmonization : Use standardized protocols (e.g., ICH Q1A guidelines) for HPLC conditions and peak integration to minimize inter-lab variability .
- Mass Balance Analysis : Quantify total degradation products (e.g., via LC-MS) to reconcile discrepancies between loss of potency and observed impurities .
Q. What are the best practices for studying its interactions with biological macromolecules (e.g., enzymes, DNA)?
- Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (Kd) for target proteins .
- Cellular Uptake : Employ fluorescently tagged analogs and confocal microscopy to track intracellular localization .
- Mechanistic Studies : Combine molecular docking simulations (e.g., AutoDock) with mutagenesis to identify critical binding residues .
Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) across different studies?
- Methodological Answer :
- Parameter Standardization : Ensure consistent solvent systems (e.g., DMSO-d6 vs. CDCl3) and calibration references (e.g., TMS) .
- Artifact Identification : Replicate experiments under inert conditions to rule out oxidation/adduct formation .
- Collaborative Validation : Share raw spectral data via platforms like Zenodo for peer verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
